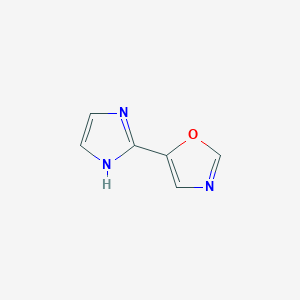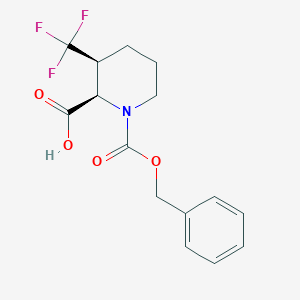
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid is a complex organic compound with a unique structure that includes a piperidine ring, a trifluoromethyl group, and a phenylmethoxycarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide in the presence of a copper catalyst.
Attachment of the Phenylmethoxycarbonyl Group: This step involves the reaction of the piperidine derivative with phenylmethoxycarbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylmethoxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as hydrophobicity or thermal stability.
Mecanismo De Acción
The mechanism of action of (2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The piperidine ring may facilitate binding to receptors or other biological targets, leading to various biochemical effects .
Propiedades
Fórmula molecular |
C15H16F3NO4 |
|---|---|
Peso molecular |
331.29 g/mol |
Nombre IUPAC |
(2R,3S)-1-phenylmethoxycarbonyl-3-(trifluoromethyl)piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H16F3NO4/c16-15(17,18)11-7-4-8-19(12(11)13(20)21)14(22)23-9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9H2,(H,20,21)/t11-,12+/m0/s1 |
Clave InChI |
NGJWSVHXSWUMJW-NWDGAFQWSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F |
SMILES canónico |
C1CC(C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(4-fluorophenyl)piperazin-1-yl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B11815556.png)

![1-(1-Cyclopropyl-1H-benzo[d]imidazol-2-yl)-3-methylbutan-1-amine](/img/structure/B11815560.png)

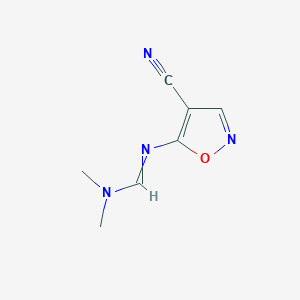
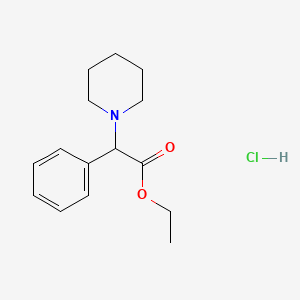
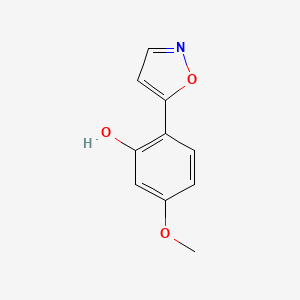
![bis[(2S,5S)-5-methoxycarbonyl-2-methylpiperidin-1-yl] (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B11815600.png)
![Tert-butyl 9,9-dioxo-2-oxa-9lambda6-thia-10,14-diazatricyclo[9.5.0.03,8]hexadeca-3,5,7-triene-14-carboxylate](/img/structure/B11815605.png)
![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)
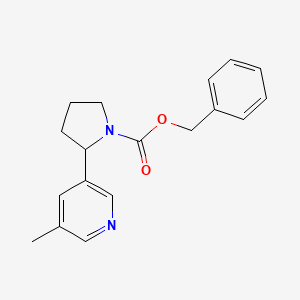

![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)
